molecular formula C13H17NO4 B175524 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid CAS No. 180976-94-7

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid

Cat. No.: B175524
CAS No.: 180976-94-7
M. Wt: 251.28 g/mol
InChI Key: DATSAXPXARPPIG-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a methylbenzoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or pyridine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors has been explored to enhance efficiency and scalability . These reactors allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation and reduction reactions, though these are less common for the Boc-protected form.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amine.

    Substitution: Depending on the substituent introduced, various substituted benzoic acids can be formed.

    Oxidation and Reduction: Oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Overview
The compound is primarily utilized as a building block in peptide synthesis. The Boc group protects the amino functionality during coupling reactions, which is crucial for forming peptide bonds without premature deprotection.

Mechanism
In peptide synthesis, the Boc group provides stability and prevents unwanted reactions. The amino group can react with activated carboxylic acids to form amide bonds, essential for constructing peptides.

Case Study
Research has demonstrated that using Boc-protected amino acids leads to higher yields in peptide synthesis compared to unprotected counterparts. This is particularly significant when synthesizing complex peptides with multiple functional groups.

Medicinal Chemistry

Overview
4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid plays a role in the development of pharmaceutical compounds. Its derivatives are investigated for potential biological activities such as antimicrobial and anticancer effects.

Biological Activity
Studies indicate that derivatives of benzoic acid can exhibit significant biological activities. The presence of the Boc group enhances stability and facilitates interactions with biological targets, potentially improving bioavailability.

Table: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundPeptide synthesis
4-(Boc-amino)methylbenzoic acidAntimicrobial
Chlorinated benzoic acidsAnticancer

Bioconjugation

Overview
The compound is utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This is particularly useful in drug delivery systems and diagnostic applications.

Mechanism
In bioconjugation, the reactivity of the Boc-protected amino group allows it to form stable conjugates with various biomolecules, enhancing the specificity and efficacy of therapeutic agents.

Material Science

Overview
In material science, this compound is used in the synthesis of functional materials such as polymers and coatings that require specific functional groups for performance.

Applications
The compound can be incorporated into polymer chains to impart desired properties such as increased hydrophilicity or improved mechanical strength. Its ability to undergo substitution reactions makes it versatile for tailoring material properties.

Mechanism of Action

The primary function of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is to serve as a protected form of an amino acid or amine. The Boc group prevents the amino group from participating in unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

    4-((tert-Butoxycarbonyl)amino)benzoic acid: Similar structure but without the methyl group.

    4-((tert-Butoxycarbonyl)amino)-2-methylbenzoic acid: Similar structure with the methyl group in a different position.

    4-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid: Similar structure with a hydroxyl group instead of a methyl group.

Uniqueness

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is unique due to the specific positioning of the Boc-protected amino group and the methyl group on the benzoic acid ring. This unique structure can influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .

Biological Activity

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid, commonly referred to as Boc-amino acid, is a compound that has garnered attention in medicinal chemistry and biological research due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This structural configuration is significant as it influences the compound's solubility, stability, and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing the free amine to participate in biochemical reactions.

Target Interactions

  • Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding : Studies indicate that the compound may interact with specific receptors, modulating signaling pathways that are crucial for cell survival and function.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics. Its bioavailability can be influenced by the presence of the Boc group, which can enhance stability during gastrointestinal transit.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observation Reference
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityExhibits low cytotoxic effects on normal cells
Antimicrobial PropertiesDemonstrates antimicrobial activity against certain pathogens
Anti-inflammatory EffectsReduces inflammation markers in vitro

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on bacterial growth, highlighting its potential as an antimicrobial agent .
  • Anti-inflammatory Research : A recent study explored the anti-inflammatory effects of this compound in vitro. The findings revealed a reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid?

The compound is typically synthesized via coupling reactions involving tert-butoxycarbonyl (Boc)-protected intermediates. For example, a Boc group can be introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium carbonate. Subsequent steps may involve alkylation or carboxylation of the aromatic ring. Purification is achieved using silica gel chromatography with hexane/ethyl acetate gradients, as demonstrated in similar Boc-protected benzoic acid syntheses .

Q. How should researchers handle and store this compound to ensure stability?

The Boc group is sensitive to moisture and acidic conditions. Storage recommendations for analogous Boc-protected compounds suggest keeping the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis. Lyophilization is preferred for long-term storage of derivatives .

Q. What purification methods are optimal for isolating this compound?

Silica gel column chromatography with ethyl acetate/hexane eluents is widely used. For polar impurities, recrystallization from ethanol/water mixtures can improve purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is recommended for final purity validation .

Advanced Research Questions

Q. How can researchers selectively deprotect the Boc group without degrading the methylbenzoic acid moiety?

Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 2–4 hours at 0°C) is a standard method for Boc deprotection. For acid-sensitive derivatives, milder conditions like HCl in dioxane (4 M, 1–2 hours) may be employed. Post-deprotection, neutralization with aqueous NaHCO3 ensures carboxylate stability .

Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?

  • Melting Point Discrepancies: Variations in reported melting points (e.g., 50°C vs. 186°C for similar Boc-protected acids) may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can clarify phase transitions .
  • NMR Assignments: Overlapping signals for the Boc group and methylbenzoic protons require high-field NMR (≥500 MHz) with COSY or HSQC for resolution .

Q. How is this compound utilized in designing enzyme inhibitors or prodrugs?

The Boc-protected amino acid serves as a key intermediate in peptidomimetic synthesis. For example, it can be coupled to peptide backbones via DCC/DMAP-mediated esterification, enabling the development of protease inhibitors or targeted drug conjugates. LC-MS tracking of intermediates (e.g., [M+Na]+ ions) ensures reaction progress .

Q. What strategies mitigate side reactions during coupling of the Boc-protected amine with carboxylic acids?

  • Activation Reagents: Use HATU or EDCI/HOBt to minimize racemization.
  • Solvent Choice: Anhydrous DMF or THF reduces hydrolysis.
  • Temperature Control: Reactions performed at 0–4°C suppress undesired acylation of the methyl group .

Q. Data Contradictions and Resolution

  • Synthetic Yield Variability: Yields for Boc-protected analogs range from 60–95% depending on the base (e.g., Na2CO3 vs. Et3N) and solvent (DMF vs. CH2Cl2). Systematic optimization via Design of Experiments (DoE) is advised .
  • Biological Activity Reports: While some studies highlight enzyme inhibition potential, others note inactivity due to steric hindrance from the Boc group. Molecular docking simulations can pre-screen derivatives for target compatibility .

Properties

IUPAC Name

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-7-9(11(15)16)5-6-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATSAXPXARPPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572725
Record name 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180976-94-7
Record name 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Amino-3-methylbenzoic acid (5 g, 33.1 mmol) was reacted according to the same procedure as that used in the process for preparing N-BOC-4-aminobenzoic acid. The resulting orange-brown solid was recrystallized from ethyl acetate and hexanes to provide the desired product (4.99 g) as tan prismatic crystals: m.p. 180-182° C.; 1H NMR (CD3OD) d 1.51 (9h, s), 2.27 (3H, s), 7.66 (1H, d, J=8.1 Hz), 7.79-7.82 (2H, m), 8.32 (1H, s); 13C NMR (CD3OD) d 17.98, 28.62, 81.47, 123.12, 127.05, 129.14, 130.65, 132.99, 142.45, 155.33, 168.70; Anal. Calc. for C13H17NO4, C: 62.15, H: 6.82, N: 5.58; Found C: 62.07, H: 6.86, N: 5.46; m/z (EI) 251; HRMS Calc. for C13H17NO4, 251.1158; Found, 251.1153.
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Synthesis routes and methods II

Procedure details

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